molecular formula C24H21ClN4O4 B1663745 Vatalanib succinate CAS No. 212142-18-2

Vatalanib succinate

Cat. No. B1663745
CAS RN: 212142-18-2
M. Wt: 464.9 g/mol
InChI Key: LLDWLPRYLVPDTG-UHFFFAOYSA-N
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Scientific Research Applications

Vatalanib succinate has a wide range of scientific research applications, including:

In Vivo

Vatalanib succinate has been used in a variety of in vivo studies. It has been used to study the effects of tyrosine kinase inhibitors on the growth and development of tumors, as well as the effects on angiogenesis. It has also been used to study the effects of VEGFR-2, PDGFR-β, and c-Kit on the growth and development of tumors.

In Vitro

Vatalanib succinate has been used in a variety of in vitro studies. It has been used to study the effects of tyrosine kinase inhibitors on the growth and development of cells, as well as the effects on angiogenesis. It has also been used to study the effects of VEGFR-2, PDGFR-β, and c-Kit on the growth and development of cells.

Biological Activity

Vatalanib succinate has been shown to have a variety of biological activities. It has been shown to inhibit the growth and development of tumors, as well as angiogenesis. It has also been shown to inhibit the proliferation of cancer cells, as well as their invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosine kinases, as well as the phosphorylation of tyrosine residues. It has also been shown to inhibit the activity of VEGFR-2, PDGFR-β, and c-Kit.

Advantages and Limitations for Lab Experiments

The use of Vatalanib succinate in laboratory experiments has a number of advantages and limitations. The advantages include its potency, reversibility, and selectivity. However, the use of this compound in laboratory experiments also has a number of limitations. These include its potential toxicity, its limited solubility, and its instability in biological systems.

Future Directions

The use of Vatalanib succinate in scientific research has a number of potential future directions. These include further research into its mechanism of action, its effects on tumor growth and angiogenesis, and its potential use in combination therapies. Other potential future directions include research into its potential use in the treatment of other diseases, such as autoimmune disorders, and research into its potential use in the development of novel drug delivery systems. Additionally, further research into its safety and efficacy in clinical trials is needed in order to determine its potential for use in the treatment of cancer and other diseases.

Safety and Hazards

Vatalanib succinate is intended for research and development use by, or directly under the supervision of, a technically qualified individual . More detailed safety data can be found in the Safety Data Sheet .

Biochemical Analysis

Biochemical Properties

Vatalanib succinate plays a crucial role in inhibiting biochemical reactions associated with angiogenesis. It interacts with several key enzymes and proteins, including VEGFR-1 and VEGFR-2, with inhibitory concentration (IC50) values of 37 nM and 77 nM, respectively . Additionally, this compound inhibits PDGFR-β, c-Kit, and c-Fms, which are essential for cell proliferation, migration, and survival . The nature of these interactions involves the binding of this compound to the ATP-binding sites of these receptors, thereby preventing their activation and subsequent signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation, migration, and survival of endothelial cells, particularly human umbilical vein endothelial cells (HUVECs), in vitro . By blocking VEGFR signaling, this compound disrupts cell signaling pathways involved in angiogenesis, leading to reduced tumor vascularization and metastasis . Furthermore, this compound influences gene expression and cellular metabolism by modulating the activity of downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of VEGFR tyrosine kinases. By binding to the ATP-binding sites of VEGFR-1, VEGFR-2, and VEGFR-3, this compound prevents the phosphorylation and activation of these receptors . This inhibition disrupts the downstream signaling pathways, including the PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation, survival, and angiogenesis . Additionally, this compound inhibits PDGFR and c-Kit, further contributing to its anti-angiogenic and anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound maintains its inhibitory effects on VEGFR signaling and tumor growth over extended periods . Resistance to this compound can develop in some cases, necessitating combination therapies or alternative treatment strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without significant toxicity . At higher doses, toxic effects such as hypertension, fatigue, and gastrointestinal disturbances have been observed . Threshold effects have been noted, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather exacerbates adverse effects .

Metabolic Pathways

This compound is primarily metabolized through oxidative pathways in the liver, involving cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways lead to the formation of pharmacologically inactive metabolites, which are excreted via fecal and renal routes . The compound’s metabolism can influence its bioavailability and systemic exposure, impacting its therapeutic efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity and binding affinity to plasma proteins . This compound accumulates in tumor tissues, where it exerts its anti-angiogenic effects by inhibiting VEGFR signaling .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target receptors . The compound’s activity is influenced by its ability to penetrate cellular membranes and reach the ATP-binding sites of VEGFRs . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vatalanib succinate is synthesized by combining vatalanib with one molar equivalent of succinic acid . The synthesis involves the formation of a succinate salt, which is a multi-targeted tyrosine kinase inhibitor for all isoforms of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the following steps:

    Synthesis of Vatalanib: The initial step involves the synthesis of vatalanib, which is then combined with succinic acid.

    Formation of Succinate Salt: Vatalanib is reacted with succinic acid to form the succinate salt.

    Purification: The resulting compound is purified using techniques such as crystallization or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Vatalanib succinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction can lead to the formation of reduced derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-KIT.

    Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.

    Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.

Uniqueness of Vatalanib Succinate

This compound is unique in its high selectivity for VEGFR-2, which makes it particularly effective in inhibiting angiogenesis . Additionally, its oral bioavailability and extensive hepatic metabolism contribute to its effectiveness as a therapeutic agent .

properties

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175445
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212142-18-2
Record name Vatalanib succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212142-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatalanib succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VATALANIB SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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